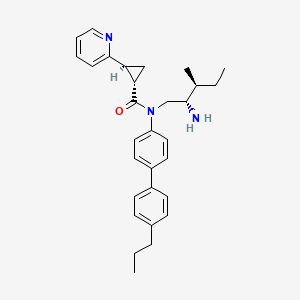
(1S,2S)-2-Pcca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Pcca, also known as (1S,2S)-2-phenylcyclohexanecarboxylic acid, is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-phenylcyclohexanecarboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of prochiral substrates using chiral rhodium or ruthenium catalysts. Another approach involves the use of chiral auxiliaries in the Diels-Alder reaction, followed by hydrolysis and purification steps .
Industrial Production Methods
On an industrial scale, the production of (1S,2S)-2-phenylcyclohexanecarboxylic acid often employs continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes for enantioselective synthesis is also gaining popularity due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-phenylcyclohexanecarboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-substrate interactions. Its chiral nature allows for specific binding to certain enzymes, making it useful in studying enzyme mechanisms .
Medicine
In medicine, (1S,2S)-2-phenylcyclohexanecarboxylic acid derivatives are explored for their potential therapeutic properties. They are investigated as potential drugs for treating various conditions, including inflammation and bacterial infections .
Industry
Industrially, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role in the synthesis of enantiomerically pure compounds is crucial for the development of effective and safe products .
Mechanism of Action
The mechanism of action of (1S,2S)-2-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-phenylcyclohexanecarboxylic acid
- (1S,2S)-2-aminocyclohexanecarboxylic acid
- (1S,2S)-2-methoxycyclohexanecarboxylic acid
Uniqueness
(1S,2S)-2-phenylcyclohexanecarboxylic acid stands out due to its specific stereochemistry, which imparts unique reactivity and binding properties. Compared to its analogs, this compound exhibits distinct behavior in asymmetric synthesis and enzyme interactions, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C30H37N3O |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26-,27-,28+/m0/s1 |
InChI Key |
OBGKRTYDTRUMGO-WNQFUHBBSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4 |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















